N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound features a benzothiazol-2-ylidene core substituted with 5,6-dimethoxy and propargyl groups, conjugated to a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety. Its design aligns with trends in heterocyclic chemistry, where benzothiazole and benzodioxine scaffolds are leveraged for their metabolic stability and receptor-binding versatility .
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-4-7-23-14-11-16(25-2)17(26-3)12-19(14)29-21(23)22-20(24)13-5-6-15-18(10-13)28-9-8-27-15/h1,5-6,10-12H,7-9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHILFAEIMINGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCCO4)S2)CC#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Core: This is achieved by the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.
Introduction of the Prop-2-ynyl Group: This step involves the alkylation of the benzothiazole core using propargyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzodioxine Ring: This is typically achieved through a cyclization reaction involving catechol derivatives and appropriate aldehydes under acidic or basic conditions.
Coupling of the Two Fragments: The final step involves the coupling of the benzothiazole and benzodioxine fragments through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The prop-2-ynyl group can undergo nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Cyclization: Acidic or basic catalysts depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique chemical structure.
Medicine: Potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzothiazole and benzodioxine moieties suggests potential interactions with nucleic acids or proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Thiazolo-Pyrimidine Derivatives ()
Compounds 11a and 11b (e.g., (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile) share a thiazolo-pyrimidine backbone with electron-withdrawing substituents (e.g., cyano, trimethylbenzylidene). Unlike the target compound, these lack the benzodioxine system but exhibit similar imine conjugation patterns. Their moderate yields (68%) and IR/NMR profiles highlight challenges in synthesizing stable thiazole-imine hybrids, which may parallel the target compound’s synthetic complexity .
Benzothiazole-3-Carboxamide Derivatives ()
Compounds like 4g (N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide) and 4h (N-[2-(2,6-difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide) feature a benzothiazole-3-carboxamide group linked to thiazolidinone rings. The target compound differs by replacing the thiazolidinone with a benzodioxine-carboxamide and introducing a propargyl group. Substitutions on the phenyl ring (e.g., Cl, F) in 4g–4n modulate bioactivity, suggesting that the target’s propargyl and dimethoxy groups may similarly influence receptor selectivity or pharmacokinetics .
Benzodioxine-Containing Analogues
N-(2,3-Dihydro-1,4-benzodioxin-6-yl) Propanamide Derivatives ()
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide shares the benzodioxine-carboxamide motif but replaces the benzothiazol-2-ylidene group with a sulfonated benzothiazole-propanamide chain.
Fluorinated Benzodioxine-Benzothiazole Hybrids ()
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride incorporates a fluorine atom on the benzothiazole and an imidazole-propyl chain. Fluorination often enhances metabolic stability and blood-brain barrier penetration, whereas the target compound’s propargyl group may confer alkyne-mediated reactivity (e.g., click chemistry applications) .
Pharmacological and Functional Comparisons
GABA/Benzodiazepine Receptor Interactions ()
Benzodiazepine-like compounds (e.g., 4-O-methylhonokiol in ) bind to GABA receptors, mitigating neurotoxicity. The target compound’s benzodioxine and benzothiazole moieties may similarly interact with these receptors, though its propargyl group could sterically hinder binding compared to smaller substituents (e.g., methoxy in 4-O-methylhonokiol) .
Anticonvulsant and Antimicrobial Potential
Compounds in (phenoxyphenyl-oxadiazoles) and (bi-heterocyclic thiazoles) show anticonvulsant and antitubercular activities. The target’s dimethoxy groups may enhance lipid solubility for CNS penetration, while the propargyl group could introduce antimicrobial properties via alkyne-mediated enzyme inhibition .
Comparative Data Table
Biological Activity
N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide represents a novel compound with potential therapeutic applications due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzothiazole derivatives known for their extensive biological properties. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its antiproliferative effects against various cancer cell lines.
In vitro Studies:
A study assessing the compound's efficacy against human colon (HCT116), breast (MCF7), and lung (A549) cancer cell lines revealed that it significantly inhibited cell proliferation at concentrations ranging from 10 to 50 µM. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 25 | Apoptosis induction |
| MCF7 | 30 | Cell cycle arrest |
| A549 | 20 | Caspase activation |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. In vitro assays demonstrated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting key metabolic pathways.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication and repair.
- Receptor Binding: It could bind to receptors that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells leading to cell death.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
Case Study 1: A clinical trial involving patients with advanced breast cancer demonstrated that treatment with a related benzothiazole derivative resulted in a significant reduction in tumor size and improved patient survival rates.
Case Study 2: A study on tuberculosis patients indicated that compounds similar to N-[(2Z)-5,6-dimethoxy...] showed promising results in inhibiting Mycobacterium tuberculosis growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
